5-Fluorouridine 5'-diphosphate galactose

Description

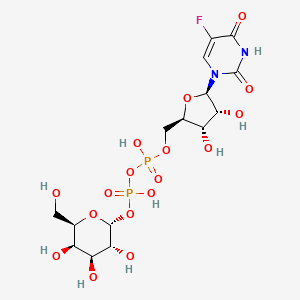

5-Fluorouridine (B13573) 5'-diphosphate galactose is a fluorinated analog of UDP-Galactose, a critical intermediate in the production of polysaccharides and a key player in nucleotide sugar metabolism. nih.gov The strategic replacement of a hydrogen atom with fluorine on the uracil (B121893) base introduces minimal steric hindrance while significantly altering the electronic properties of the molecule. This modification makes FUDP-Gal a valuable substrate for studying the enzymes involved in galactose metabolism and glycoconjugate biosynthesis.

The metabolism of fluorinated pyrimidines, such as 5-fluorouracil (B62378) (5-FU), has been a cornerstone of cancer research for decades. nih.govnih.gov Within the cell, 5-FU is anabolized into several active metabolites, including 5-fluorouridine triphosphate (FUTP), which can then be converted into FUDP-sugars. nih.gov

Research conducted on AS-30D hepatoma cells demonstrated the conversion of 5-fluoro[14C]uridine into various FUDP-sugars, including FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov This confirmed that the cellular machinery for UDP-sugar synthesis can recognize and process fluorinated uridine (B1682114) nucleotides. Interestingly, while the phosphorylation of 5-fluorouridine to FUTP was comparable to that of uridine to UTP, the subsequent synthesis of FUDP-sugars was significantly lower, reaching only 14% of the levels of their non-fluorinated counterparts. nih.gov This suggests a potential bottleneck or altered substrate specificity in the enzymes responsible for FUDP-sugar formation. nih.gov

Despite the reduced synthesis in intact cells, in vitro studies have shown that FUDP-sugars, including FUDP-Gal, can act as substrates for several enzymes involved in UDP-sugar metabolism. nih.gov This dual characteristic of being both a metabolite and a tool for enzymatic study places FUDP-Gal in a unique position within the landscape of nucleotide analog research.

The table below presents a comparative view of the kinetic parameters for enzymes involved in UDP-sugar metabolism with their respective physiological and fluorinated substrates.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| UDP-glucose pyrophosphorylase | UTP | 80 | 12.8 |

| FUTP | 150 | 9.1 | |

| Galactose-1-phosphate uridylyltransferase | UDP-glucose | 250 | 18.5 |

| FUDP-glucose | 350 | 11.1 | |

| UDP-glucose 4-epimerase | UDP-glucose | 70 | 2.9 |

| FUDP-glucose | 100 | 2.1 | |

| Glycogen (B147801) synthase | UDP-glucose | 400 | 2.5 |

| FUDP-glucose | 600 | 1.6 | |

| UDP-glucose dehydrogenase | UDP-glucose | 20 | 0.8 |

| FUDP-glucose | 30 | 0.6 |

This table is based on data from a study on FUDP-sugar metabolism in hepatoma cells. nih.gov

Fluorinated carbohydrates and nucleotide sugars have emerged as powerful chemical probes for investigating molecular recognition events and enzymatic mechanisms. The introduction of fluorine can modulate the physicochemical properties of the sugar moiety without causing significant structural distortion. This allows researchers to dissect the role of specific hydroxyl groups in protein-carbohydrate interactions.

Fluorinated nucleotide sugars are particularly valuable for:

Probing Enzyme Mechanisms: By replacing a hydroxyl group with fluorine, which cannot act as a hydrogen bond donor, researchers can elucidate the importance of specific hydrogen bonding interactions in enzyme catalysis. For instance, the chemoenzymatic synthesis of UDP-(2-deoxy-2-fluoro)-galactose (UDP-2FGal) and its use as a competitive inhibitor of β-1,4-galactosyltransferase have provided insights into the transition state of the glycosyltransferase reaction.

Inhibitor Design: The altered electronic nature of fluorinated sugars can lead to the design of potent and specific enzyme inhibitors. These inhibitors can be crucial tools for studying cellular processes and may have therapeutic potential.

Structural Biology: Fluorinated nucleotide sugars can serve as crystallization partners, aiding in the determination of the three-dimensional structures of enzymes and providing a clearer understanding of substrate binding.

The study of UDP-galactopyranose mutase (UGM), an enzyme essential for the cell wall biosynthesis of various pathogens, has been significantly advanced by the use of fluorinated UDP-galactose analogs.

The foundational research on FUDP-Gal has spurred the development and investigation of a variety of its analogs, each designed to probe different aspects of glycobiology. These research trajectories often focus on modifying the galactose moiety of the molecule.

One significant area of research involves the use of UDP-5-fluorogalactopyranose (UDP-5F-Galp) as a probe for UDP-galactopyranose mutase (UGM). Studies have shown that UGM can facilitate the hydrolysis of this analog, leading to the formation of UDP and 5-oxogalactose. nih.gov This research has been instrumental in supporting the proposed mechanistic pathway for UGM and is paving the way for the design of mechanism-based inhibitors. nih.gov

Furthermore, the synthesis of other fluorinated UDP-galactose analogs, such as UDP-(2-deoxy-2-fluoro)-D-galactose and UDP-(3-deoxy-3-fluoro)-D-galactose, has enabled detailed kinetic studies of UGM. These analogs exhibit different turnover rates compared to the natural substrate, providing valuable information about the enzyme's substrate specificity and catalytic mechanism.

Another promising research direction is the development of "clickable" galactose analogs for in vivo imaging of glycans. While the galactose salvage pathway is generally intolerant of unnatural galactose analogs, subtle modifications to UDP-Gal have yielded effective metabolic probes. The application of 6-alkynyl UDP-Gal, for example, has allowed for the visualization of glycosylation during zebrafish development. This highlights the potential for developing similarly modified FUDP-Gal analogs for targeted imaging in the context of fluoropyrimidine metabolism.

The chemical synthesis of fluorinated oligosaccharides can be challenging, often requiring complex protection and deprotection steps. To overcome these hurdles, chemoenzymatic approaches are being increasingly employed. These methods utilize enzymes for specific steps in the synthesis, leading to higher yields and greater efficiency. The successful chemoenzymatic synthesis of various fluorinated T-antigens, which are important in cancer immunology, underscores the power of this approach for generating complex fluorinated glycans for further biological studies.

Structure

3D Structure

Properties

CAS No. |

92748-40-8 |

|---|---|

Molecular Formula |

C15H23FN2O17P2 |

Molecular Weight |

584.29 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23FN2O17P2/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(32-13)3-31-36(27,28)35-37(29,30)34-14-11(24)9(22)7(20)5(2-19)33-14/h1,5-11,13-14,19-24H,2-3H2,(H,27,28)(H,29,30)(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |

InChI Key |

WHZCDJHTQCDILG-FQKYAJAOSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O)F |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O)F |

Synonyms |

5-fluorouridine 5'-diphosphate galactose FUDP-5 |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Integration of 5 Fluorouridine 5 Diphosphate Galactose

The journey of FUDP-galactose within a cell begins with the introduction of its precursor, 5-fluorouridine (B13573) (FUR), or related fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). These compounds are taken up by cells and enter the complex network of nucleotide and sugar metabolism.

Formation and Precursor Conversion Pathways

The synthesis of FUDP-galactose is a multi-step enzymatic process that piggybacks on the existing cellular machinery for nucleotide and sugar metabolism.

The primary route to FUDP-galactose formation begins with the anabolic conversion of 5-fluorouracil (5-FU). nih.gov Within the cell, 5-FU can be converted to 5-fluorouridine (FUR) by uridine (B1682114) phosphorylase. nih.gov Subsequently, uridine kinase phosphorylates FUR to produce 5-fluorouridine monophosphate (FUMP). nih.govresearchgate.net FUMP is then further phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and subsequently to 5-fluorouridine triphosphate (FUTP). researchgate.net

The key enzymatic steps leading to FUDP-galactose from FUTP involve enzymes of the Leloir pathway, which is responsible for galactose metabolism. nih.gov The formation of FUDP-galactose has been observed in various cell lines, including hepatoma cells, following exposure to FUR. nih.gov The pathway mirrors the endogenous synthesis of UDP-galactose:

Phosphorylation of Precursors: 5-Fluorouridine (FUR) is phosphorylated to 5-fluorouridine monophosphate (FUMP) by uridine kinase. This is a critical activation step.

Formation of 5-Fluorouridine Triphosphate (FUTP): FUMP is sequentially phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to FUTP by cellular kinases.

Formation of FUDP-glucose: UDP-glucose pyrophosphorylase (UGPase), an enzyme that typically synthesizes UDP-glucose from UTP and glucose-1-phosphate, can utilize FUTP as a substrate. nih.govnih.gov This reaction produces 5-fluorouridine diphosphate glucose (FUDP-glucose).

Epimerization to FUDP-galactose: The final step is the conversion of FUDP-glucose to FUDP-galactose, a reaction catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE). nih.govconicet.gov.ar This enzyme reversibly interconverts the glucose and galactose epimers of UDP-sugars.

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | 5-Fluorouridine (FUR) + ATP | Uridine Kinase | 5-Fluorouridine monophosphate (FUMP) + ADP |

| 2 | FUMP + ATP | Uridylate Kinase | 5-Fluorouridine diphosphate (FUDP) + ADP |

| 3 | FUDP + ATP | Nucleoside Diphosphate Kinase | 5-Fluorouridine triphosphate (FUTP) + ADP |

| 4 | FUTP + Glucose-1-phosphate | UDP-glucose pyrophosphorylase (UGPase) | 5-Fluorouridine diphosphate glucose (FUDP-glucose) + Pyrophosphate |

| 5 | FUDP-glucose | UDP-galactose 4'-epimerase (GALE) | This compound (FUDP-galactose) |

Once formed, FUDP-galactose can serve as an intermediate in the synthesis of other FUDP-sugars. This occurs because the enzymes of sugar nucleotide metabolism can often utilize the fluorinated analogs as substrates, albeit sometimes with different efficiencies. For instance, in hepatoma cells treated with 5-fluoro[14C]uridine, not only was FUDP-galactose detected, but also FUDP-glucose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov This indicates that FUDP-galactose can be interconverted back to FUDP-glucose by UDP-galactose 4'-epimerase, and that other enzymes can utilize FUDP-sugars for the synthesis of amino sugar derivatives. The presence of these various FUDP-sugars highlights the role of FUDP-galactose as a key node in the metabolic web of fluorinated sugar nucleotides. nih.gov

Analogous Interactions within Uridine Diphosphate (UDP)-Sugar Metabolism

FUDP-galactose's biochemical significance stems from its ability to act as an analog of the natural sugar nucleotide, UDP-galactose. This allows it to interact with the enzymes of UDP-sugar metabolism, leading to a range of downstream effects.

Comparison with Endogenous UDP-Galactose Pathways

The enzymes of the Leloir pathway and other related pathways can recognize and process FUDP-galactose, though often with altered kinetics compared to their natural substrate, UDP-galactose. In vitro studies have shown that FUDP-sugars, including FUDP-galactose, can act as substrates for key enzymes such as UDP-glucose pyrophosphorylase and galactose-1-phosphate uridylyltransferase, with Km and Vmax values that are in a comparable range to their corresponding UDP-sugars. nih.gov

For example, galactose-1-phosphate uridylyltransferase (GALT), which catalyzes the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate, can also utilize FUTP, leading to the formation of FUDP-galactose. nih.govmdpi.com While detailed kinetic parameters for the direct comparison of FUDP-galactose and UDP-galactose with all relevant enzymes are not exhaustively compiled in single studies, the available data suggests a competitive interaction. For instance, 2-fluorinated galactose-1-phosphate has been shown to be a competitive inhibitor of recombinant human GALT with a KI of 0.9 mM. mdpi.com

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Reference |

|---|---|---|---|---|

| UDP-glucose pyrophosphorylase | UDP-glucose | 35 | 100% | nih.gov |

| UDP-glucose pyrophosphorylase | Uridine-5'[1-thiodiphosphate]glucose (isomer A) | 75 | ~9% | nih.gov |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | UDP-glucose | 71 | - | nih.gov |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | 380 | - | nih.gov |

| Galactosyltransferase (from rat serum) | UDP-galactose | 12.5 | - | nih.gov |

| Galactosyltransferase (from Dictyostelium) | UDP-galactose | ~1000 (with simple fucoside acceptor) | - | nih.gov |

Participation in Glycosylation-Related Processes in Model Systems

A crucial function of UDP-galactose in cells is to act as a donor of galactose residues in glycosylation reactions, which are essential for the synthesis of glycoproteins and glycolipids. Research has shown that FUDP-galactose can also participate in these processes as a donor substrate for galactosyltransferases. nih.gov

In model systems, the incorporation of fluorinated sugars into glycans has been demonstrated. For example, studies have shown that FUDP-sugars can be utilized by glycosyltransferases, leading to the formation of fluorinated oligosaccharides. The extent of this incorporation and its biological consequences are areas of active investigation. The ability of FUDP-galactose to act as a donor substrate suggests that it can be incorporated into growing glycan chains, potentially altering their structure and function.

Metabolic Fate and Downstream Biochemical Conversions in Research Models

The metabolic fate of FUDP-galactose within a cell is complex and can lead to several downstream biochemical conversions. As an analog of UDP-galactose, it can be acted upon by the same enzymes that metabolize its natural counterpart.

In research models, it has been shown that once formed, FUDP-galactose can be interconverted back to FUDP-glucose by UDP-galactose 4'-epimerase. nih.gov This demonstrates the reversible nature of this epimerization for the fluorinated analog. Furthermore, the pool of FUDP-sugars can be catabolized. The pyrophosphate bond in FUDP-galactose can be cleaved by pyrophosphatases, releasing FUMP. nih.gov

Pathways of Further Phosphorylation and Derivatization

Once formed, this compound can participate in several enzymatic reactions that mirror the metabolic fate of its endogenous counterpart, UDP-galactose. These pathways primarily involve the transfer of the galactose or the entire FUDP-Gal moiety, leading to the formation of more complex structures.

In studies conducted on cultured AS-30D hepatoma cells, it was observed that 5-fluorouridine is converted to various 5-fluorouridine diphospho (FUDP) sugars, including FUDP-galactose. nih.gov These FUDP-sugars, including FUDP-Gal, serve as substrates for enzymes involved in UDP-sugar metabolism. nih.gov One of the key derivatization pathways for FUDP-Gal is its utilization by glycosyltransferases. These enzymes catalyze the transfer of the galactose moiety from FUDP-Gal to an acceptor molecule, which can be a protein or a lipid, resulting in the formation of a fluorinated glycoconjugate. This process is analogous to the role of UDP-galactose in the synthesis of glycoproteins and glycolipids. nih.gov

The enzymatic activity of galactosyltransferases with FUDP-Gal as a substrate has been a subject of research. For instance, UDP-galactose:glycoprotein (B1211001) galactosyltransferase has been shown to have elevated activity in certain cancer cells, and it is plausible that this enzyme can also utilize FUDP-Gal, leading to the synthesis of aberrant, fluorinated glycoproteins. nih.gov The kinetic parameters of enzymes utilizing FUDP-sugars have been found to be comparable to those for the corresponding UDP-sugars, suggesting that FUDP-Gal can be an effective substrate in these derivatization reactions. nih.gov

Another potential pathway for the derivatization of FUDP-Gal involves its epimerization. UDP-glucose 4-epimerase is an enzyme that interconverts UDP-glucose and UDP-galactose. Studies have shown that FUDP-sugars can be substrates for this epimerase, indicating that FUDP-Gal could be converted to FUDP-glucose, thereby integrating it into other metabolic pathways that utilize activated glucose. nih.gov

| Enzyme | Substrate | Product(s) | Cellular Context | Research Finding |

| Glycosyltransferases | This compound | Fluorinated Glycoconjugates | General | FUDP-Gal can act as a sugar donor for the synthesis of fluorinated macromolecules. |

| UDP-glucose 4-epimerase | This compound | 5-Fluorouridine 5'-diphosphate glucose | Hepatoma cells | FUDP-sugars are substrates for epimerases, allowing for interconversion. nih.gov |

Catabolic Pathways and Degradation Products in Controlled Environments

The catabolism of this compound in controlled environments, such as in vitro enzymatic assays or cell culture systems, involves the breakdown of the molecule into its constituent parts and their subsequent degradation. The degradation of the 5-fluorouridine moiety follows the well-established catabolic pathway for 5-fluorouracil (5-FU).

The initial step in the catabolism of FUDP-Gal is likely the cleavage of the pyrophosphate bond or the glycosidic bond. Enzymes such as UDP-sugar pyrophosphatases can hydrolyze FUDP-Gal to 5-fluorouridine monophosphate (FUMP) and galactose-1-phosphate. Subsequently, FUMP can be dephosphorylated to 5-fluorouridine (FU).

Once 5-fluorouridine is formed, it enters the catabolic pathway of fluoropyrimidines. The key enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPYD), which catalyzes the reduction of the uracil (B121893) ring to produce 5,6-dihydro-5-fluorouracil (DHFU). researchgate.netclinpgx.orgresearchgate.net DHFU is then hydrolyzed by dihydropyrimidinase (DPYS) to yield α-fluoro-β-ureidopropionic acid (FUPA). researchgate.netclinpgx.orgresearchgate.net The final step in this pathway is the cleavage of FUPA by β-ureidopropionase (UPB1) to produce the non-toxic end products α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide. researchgate.netclinpgx.orgresearchgate.net

The galactose moiety, released as galactose-1-phosphate or free galactose, would be expected to enter the normal galactose metabolic pathways, such as the Leloir pathway, where it is ultimately converted to glucose-1-phosphate.

Studies on the degradation of related fluorinated compounds provide further insight. For example, the catabolism of 5'-deoxy-5-fluorouridine has been shown to produce 5-FU, DHFU, FUPA, and FBAL. conicet.gov.ar This supports the proposed catabolic route for the 5-fluorouridine component of FUDP-Gal.

| Precursor | Enzyme | Degradation Product(s) | Environment | Research Finding |

| This compound | UDP-sugar pyrophosphatase (putative) | 5-Fluorouridine monophosphate, Galactose-1-phosphate | In vitro/Cellular | Cleavage of the pyrophosphate bond is a likely initial catabolic step. |

| 5-Fluorouracil | Dihydropyrimidine dehydrogenase (DPYD) | 5,6-Dihydro-5-fluorouracil (DHFU) | In vitro/Cellular | DPYD is the rate-limiting enzyme in 5-FU catabolism. researchgate.netclinpgx.orgresearchgate.net |

| 5,6-Dihydro-5-fluorouracil (DHFU) | Dihydropyrimidinase (DPYS) | α-Fluoro-β-ureidopropionic acid (FUPA) | In vitro/Cellular | DPYS hydrolyzes the dihydropyrimidine ring. researchgate.netclinpgx.orgresearchgate.net |

| α-Fluoro-β-ureidopropionic acid (FUPA) | β-Ureidopropionase (UPB1) | α-Fluoro-β-alanine (FBAL), NH₃, CO₂ | In vitro/Cellular | UPB1 completes the catabolic cascade to non-toxic products. researchgate.netclinpgx.orgresearchgate.net |

Enzymatic Interactions and Kinetic Analysis of 5 Fluorouridine 5 Diphosphate Galactose

Substrate Properties and Enzyme Specificity

In vitro assays have demonstrated that 5-fluorouridine (B13573) diphospho sugars, including FUDP-Gal, can be recognized and processed by several enzymes central to galactose and glucose metabolism. nih.gov The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for these interactions have been determined to be within a comparable range to their physiological counterparts, the UDP-sugars. nih.gov

Interactions with UDP-Glucose Pyrophosphorylase

UDP-Glucose Pyrophosphorylase, an enzyme that typically catalyzes the synthesis of UDP-glucose from UTP and glucose-1-phosphate, has been shown to interact with fluorinated uridine (B1682114) nucleotides. While the primary substrate is UDP-glucose, studies on hepatoma cells have indicated that 5-fluorouridine can be converted to 5-fluorouridine diphospho (FUDP) sugars, a process in which UDP-glucose pyrophosphorylase plays a role. nih.gov Kinetic analyses have revealed that FUDP-sugars, as a group, are substrates for this enzyme with Km and Vmax values comparable to those of the natural UDP-sugars. nih.gov

Substrate for Galactose-1-Phosphate Uridylyltransferase

Galactose-1-Phosphate Uridylyltransferase (GALT) is a crucial enzyme in the Leloir pathway, responsible for the conversion of galactose-1-phosphate to UDP-galactose. wikipedia.org Research has shown that FUDP-sugars can act as substrates for GALT. nih.gov The enzyme demonstrates the ability to process these fluorinated analogues, with kinetic parameters that are comparable to the physiological substrates. nih.gov This indicates that the fluorine substitution on the uracil (B121893) ring does not prevent the enzyme from recognizing and turning over the sugar nucleotide.

Activity with UDP-Glucose 4-Epimerase

UDP-Glucose 4-Epimerase, also known as UDP-galactose 4-epimerase (GALE), catalyzes the reversible conversion of UDP-galactose to UDP-glucose. wikipedia.org This enzyme has been found to act on FUDP-sugars. nih.gov The kinetic evaluation of this interaction shows that the Km and Vmax values for the fluorinated substrate are in a similar range to those of the non-fluorinated UDP-sugars, highlighting the enzyme's capacity to accommodate the modified nucleotide. nih.gov

Substrate for UDP-N-acetylglucosamine 2-Epimerase

The enzyme UDP-N-acetylglucosamine 2-Epimerase, which is involved in the synthesis of N-acetylmannosamine derivatives, also exhibits activity towards FUDP-sugars. nih.gov In vitro kinetic assays have confirmed that FUDP-sugars are substrates for this epimerase, with determined Km and Vmax values being comparable to those for the corresponding UDP-sugars. nih.gov This suggests that the fluorine atom on the uracil moiety does not significantly hinder the binding and catalytic activity of the enzyme.

Glycogen (B147801) Synthase Interactions

Glycogen Synthase, the key enzyme in glycogen synthesis, utilizes UDP-glucose as its substrate to add glucose units to a growing glycogen chain. nih.gov Studies have demonstrated that this enzyme can also recognize and utilize FUDP-sugars as substrates. nih.gov The kinetic parameters (Km and Vmax) for the interaction with FUDP-sugars are comparable to those observed with the natural UDP-sugars, indicating that the fluorinated analogue can participate in glycogen synthesis in vitro. nih.gov

UDP-Glucose Dehydrogenase Activity

UDP-Glucose Dehydrogenase is responsible for the oxidation of UDP-glucose to UDP-glucuronic acid, a precursor for various polysaccharides. nih.gov This enzyme has been shown to process FUDP-sugars as well. nih.gov Kinetic analysis revealed that the Km and Vmax values for FUDP-sugars are in a range comparable to that of the physiological UDP-sugar substrates, demonstrating the enzyme's ability to catalyze the oxidation of the fluorinated analogue. nih.gov

Kinetic Data Summary

The following table summarizes the reported kinetic properties of various enzymes with 5-fluorouridine diphospho sugars compared to their natural UDP-sugar counterparts. nih.gov

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) |

| UDP-Glucose Pyrophosphorylase | FUDP-sugars | ~UDP-sugars | ~UDP-sugars |

| Galactose-1-Phosphate Uridylyltransferase | FUDP-sugars | ~UDP-sugars | ~UDP-sugars |

| UDP-Glucose 4-Epimerase | FUDP-sugars | ~UDP-sugars | ~UDP-sugars |

| UDP-N-acetylglucosamine 2-Epimerase | FUDP-sugars | ~UDP-sugars | ~UDP-sugars |

| Glycogen Synthase | FUDP-sugars | ~UDP-sugars | ~UDP-sugars |

| UDP-Glucose Dehydrogenase | FUDP-sugars | ~UDP-sugars | ~UDP-sugars |

Note: The source indicates that the Km and Vmax values are in a comparable range to the respective UDP-sugars, without providing specific numerical data for each interaction. nih.gov

Substrate for B4GALT5 (Beta-1,4-galactosyltransferase 5)

Beta-1,4-galactosyltransferase 5 (B4GALT5) is a type II membrane-bound glycoprotein (B1211001) that catalyzes the transfer of galactose from the donor substrate UDP-galactose to acceptor molecules such as N-acetylglucosamine (GlcNAc), glucose (Glc), and xylose. nih.govuniprot.org This transfer results in the formation of a β1,4-galactosidic linkage, a crucial step in the synthesis of various glycoconjugates. nih.gov B4GALT5, along with B4GALT6, belongs to a distinct subgroup of the seven known beta-4-galactosyltransferases. uniprot.org Specifically, it is known to catalyze the synthesis of lactosylceramide (B164483) (LacCer) by transferring galactose to glucosylceramide (GlcCer). uniprot.orgwikipedia.org LacCer is a key precursor for the biosynthesis of gangliosides, which are vital for neuronal maturation and myelin formation in the central nervous system. uniprot.orgwikipedia.org

Detailed studies confirming 5-Fluorouridine 5'-diphosphate galactose as a substrate for B4GALT5 are not extensively available in the reviewed scientific literature. The enzyme's exclusive specificity for the donor substrate UDP-galactose is well-documented, but kinetic data regarding the impact of a fluorine substitution on the uridine ring (as in 5-F-UDP-galactose) on B4GALT5 activity has not been specifically reported. nih.govuniprot.org

Comparative Enzymatic Kinetics

Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are essential for quantifying enzyme-substrate interactions. While specific kinetic data for this compound with the enzymes discussed are not available in the reviewed literature, data from studies on other fluorinated UDP-galactose analogs with UGM can provide a comparative context. These studies illustrate how fluorine substitution on the sugar moiety can significantly impact enzyme kinetics.

Below is a table of apparent kinetic values for other fluorinated UDP-galactose analogs with UDP-galactopyranose mutase. Note that this data is for analogs fluorinated on the sugar ring, not the uridine base.

| Enzyme | Substrate Analog | Apparent Kₘ (µM) | Apparent kcat (s⁻¹) |

| E. coli UGM | UDP-2-deoxy-2-fluoro-Galf | 65 | 0.033 |

| E. coli UGM | UDP-3-deoxy-3-fluoro-Galf | 861 | 5.7 |

This table is for illustrative purposes to show the effect of fluorination on kinetics and does not represent data for this compound.

The substitution of a hydrogen atom with fluorine is a powerful tool in enzymology. The fluorine atom is relatively small, mimicking the size of a hydrogen atom, yet it is the most electronegative element. This substitution can profoundly alter the electronic properties of the substrate and its interactions within an enzyme's active site without causing significant steric hindrance.

The influence of fluorine substitution is particularly evident in the mechanistic studies of UGM using sugar-fluorinated analogs. The introduction of a fluorine atom, an excellent hydrogen bond acceptor but incapable of donation, can disrupt or alter critical hydrogen-bonding networks within the active site. For instance, in the case of UDP-5F-Galp and UGM, the fluorine atom at C5 alters the electronic landscape of the sugar ring. nih.gov This modification is believed to be a key factor in preventing the completion of the catalytic cycle (ring contraction) and instead promoting the hydrolysis of the intermediate. nih.gov The reaction's diversion to a hydrolytic pathway upon introduction of the 5-fluoro group demonstrates that the electronic nature of the substrate is critical for the precise orchestration of bond-breaking and bond-forming events required for the pyranose-to-furanose isomerization. This provides strong evidence that enzyme-substrate binding is not merely about affinity but involves a delicate electronic dialogue that guides the substrate through the catalytic pathway.

Molecular Mechanisms of Action and Cellular Impact in Model Systems

Interference with Nucleotide Sugar Biosynthesis

The metabolism of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) leads to the formation of various fluorinated nucleotide analogs, including 5-FUDP-galactose. These analogs can enter and disrupt the normal pathways of nucleotide sugar biosynthesis, which are essential for the creation of complex carbohydrates.

Disruption of Galactosylation Processes

Galactosylation, the process of adding galactose moieties to proteins and lipids, is a crucial post-translational modification that depends on a steady supply of Uridine (B1682114) Diphosphate (B83284) Galactose (UDP-galactose). The introduction of 5-FUDP-galactose into the cellular environment creates a direct conflict with this process.

In studies using AS-30D hepatoma cells, it was demonstrated that these cells can convert 5-fluoro[14C]uridine into several 5-fluorouridine (B13573) diphospho (FUDP) sugars, including FUDP-galactose nih.gov. While the total amount of FUDP-sugars synthesized was only about 14% of the corresponding physiological UDP-sugars under the tested conditions, their presence is significant nih.gov.

5-FUDP-galactose can act as a substrate for key enzymes in the galactosylation pathway. For instance, it is recognized by UDP-glucose 4-epimerase, the enzyme responsible for the interconversion of UDP-glucose and UDP-galactose nih.gov. While 5-FUDP-galactose can be processed by these enzymes, its kinetics differ from the natural substrate, and its formation depletes the precursor pool of 5-fluorouridine triphosphate (FUTP), thereby interfering with the normal balance of nucleotide sugars nih.gov. This competition and altered processing disrupt the finely tuned machinery of galactosylation. The presence of such analogs can lead to a depletion of normal nucleotide sugar pools, a mechanism observed with other sugar analogs that inhibits glycosylation without being incorporated into the final glycan structure nih.gov.

Implications for Glycoprotein (B1211001) and Glycolipid Synthesis in Experimental Systems

The disruption of galactosylation has profound implications for the synthesis of glycoproteins and glycolipids, which are vital for cellular structure, signaling, and recognition. The terminal galactose on glycoproteins, for example, can be critical for their function, as seen in the complement-dependent cytotoxicity of certain therapeutic antibodies nih.gov.

The table below summarizes the kinetic properties of FUDP-sugars as substrates for enzymes involved in UDP-sugar metabolism, based on in vitro assays.

| Enzyme | Substrate | Km (mM) | Vmax (relative to UDP-sugar) |

| UDP-glucose pyrophosphorylase | FUTP | 0.08 | 1.0 |

| Galactose-1-phosphate uridylyltransferase | FUDP-glucose | 0.30 | 1.0 |

| UDP-glucose 4-epimerase | FUDP-glucose | 0.12 | 1.0 |

| UDP-glucose 4-epimerase | FUDP-galactose | 0.09 | 0.9 |

| UDP-N-acetylglucosamine 2-epimerase | FUDP-N-acetylglucosamine | 0.06 | 0.7 |

This table presents kinetic data for FUDP-sugars compared to their physiological UDP-sugar counterparts in various enzymatic reactions, as detailed in research findings nih.gov.

Impact on Ribonucleic Acid (RNA) Metabolism in Research Settings

The metabolic pathway of 5-FU not only produces FUDP-sugars but also leads to the synthesis of 5-fluorouridine triphosphate (FUTP), a direct precursor for RNA synthesis calis.edu.cn. The presence of 5-FUDP-galactose is linked to this aspect of 5-FU's mechanism, as it exists in equilibrium within the fluorinated nucleotide pool.

Potential for Analog Incorporation into RNA

A primary mechanism of 5-FU's cellular impact is the incorporation of its metabolite, FUTP, into various RNA species calis.edu.cnnih.gov. Research has consistently shown that 5-FU is readily incorporated into RNA, often at levels significantly higher than its incorporation into DNA nih.gov. This process is not selective, affecting messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA) nih.govnih.gov.

The conversion of 5-fluorouridine to FUTP is a key step. In hepatoma cells, 5-fluorouridine was phosphorylated to FUTP in amounts similar to the phosphorylation of uridine to UTP nih.gov. This large pool of FUTP is then available to RNA polymerases, which mistake it for the natural uridine triphosphate (UTP), leading to the synthesis of fluorine-substituted RNA molecules oup.comnih.gov.

Effects on RNA Processing and Function through Metabolite Pathways

The incorporation of fluorinated nucleotides into RNA chains has significant consequences for RNA processing and function. The presence of 5-fluorouracil within an RNA molecule can alter its structure and its interaction with RNA-binding proteins and processing machinery nih.gov.

Key effects observed in research settings include:

Inhibition of rRNA Processing: A major cytotoxic effect of 5-FU is the disruption of ribosome biogenesis oup.com. The incorporation of FUTP into pre-rRNA molecules interferes with their maturation, leading to an accumulation of unprocessed precursors and a deficit of mature ribosomes nih.govnih.govnih.gov.

Defective Pre-mRNA Splicing: Studies have shown that 5-FU incorporation can inhibit the splicing of pre-mRNAs nih.govnih.gov. In HeLa cells, exposure to 5-FU inhibited the splicing of several pre-mRNAs. This effect appears to be due to the disruption of the splicing machinery itself, specifically by blocking the pseudouridylation of U2 snRNA, a critical component of the spliceosome nih.gov.

Impaired tRNA Maturation and Modification: The maturation and function of tRNA are also affected. The presence of 5-fluorouridine in tRNA isolated from mouse liver was associated with a substantial reduction in modified nucleosides like pseudouridine (B1679824) and 5-methyluridine (B1664183) utmb.edu. This hypomodification can lead to tRNA instability and degradation dntb.gov.ua.

The table below summarizes the observed effects of 5-FU metabolites on different types of RNA.

| RNA Type | Observed Effect | Consequence |

| Ribosomal RNA (rRNA) | Inhibition of pre-rRNA processing and maturation nih.govnih.govnih.gov. | Defective ribosome biogenesis, impaired protein synthesis. |

| Messenger RNA (mRNA) | Alteration of pre-mRNA splicing nih.govnih.govnih.gov. | Production of aberrant proteins or nonsense-mediated decay. |

| Transfer RNA (tRNA) | Reduced methylation and pseudouridylation utmb.edu. | tRNA destabilization and degradation, affecting translation fidelity. |

| Small Nuclear RNA (snRNA) | Blockage of U2 snRNA pseudouridylation nih.gov. | Inhibition of the spliceosome and pre-mRNA splicing. |

Modulation of Cellular Processes Through Nucleotide Analog Activity

The activity of 5-FUDP-galactose and its related metabolites represents a multi-pronged assault on cellular processes. By acting as a nucleotide analog, it triggers a cascade of disruptions that extend beyond a single target.

The interference with nucleotide sugar biosynthesis (Section 4.1) perturbs the synthesis of essential glycoconjugates, affecting cell structure, adhesion, and signaling. Simultaneously, the metabolic conversion to FUTP and subsequent incorporation into RNA (Section 4.2) corrupts the genetic information flow, from transcription to translation. The impairment of RNA processing, particularly the biogenesis of ribosomes, is a critical driver of the cytotoxic effects observed in cancer cells treated with 5-FU nih.govdrugdiscoverynews.com.

These dual impacts on glycosylation and RNA metabolism highlight the complex role of nucleotide analogs in modulating cellular functions. The cell's attempt to process these foreign molecules through its metabolic pathways leads to widespread dysfunction, ultimately contributing to the cellular stress and arrest observed in numerous experimental models oup.comoup.com.

Investigation of Cytotoxic Effects in Cultured Cells

The cytotoxic effects of 5-Fluorouridine 5'-diphosphate galactose (FUDP-Gal) are understood through its role as a metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU) and its nucleoside derivative, 5-Fluorouridine (5-FUrd). nih.govmdpi.com Direct studies on the cytotoxicity of isolated FUDP-Gal are limited; however, its formation and impact have been investigated in cultured cell systems by administering its precursors.

In studies using cultured AS-30D hepatoma cells, researchers have demonstrated that these cells can metabolize 5-fluoro[14C]uridine into several 5-fluorouridine diphospho (FUDP) sugars. nih.gov Analysis via high-performance liquid chromatography confirmed the synthesis of FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov This indicates that the cellular machinery recognizes the fluorinated uridine and processes it through pathways analogous to those for natural uridine. nih.gov

However, the efficiency of this metabolic conversion is notably less than that for the physiological counterpart. When AS-30D hepatoma cells were incubated with 5 µM concentrations of either 5-fluoro[14C]uridine or [14C]uridine for 60 minutes, the synthesis of [14C]FUDP-sugars was reduced to just 14% of the level of [14C]UDP-sugars produced from natural uridine. nih.gov Despite this reduced synthesis rate, the formation of these fluorinated sugar nucleotides is a critical step in the bioactivation pathway that leads to the cytotoxic effects associated with fluoropyrimidines. mdpi.comnih.govnih.gov The cytotoxicity of the parent compound, 5-FUrd, has been shown to be substantial and irreversible in murine lymphoma L5178Y cells, underscoring the potent cellular impact of its metabolic products. nih.gov

Table 1: Synthesis of FUDP-Sugars in AS-30D Hepatoma Cells This interactive table summarizes the comparative synthesis of fluorinated and non-fluorinated UDP-sugars in a cultured cell model.

| Precursor (5 µM) | Duration | Products Synthesized | Comparative Yield of UDP-Sugars | Reference |

|---|---|---|---|---|

| 5-fluoro[14C]uridine | 60 min | FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, FUDP-N-acetylgalactosamine | 14% | nih.gov |

| [14C]uridine | 60 min | UTP, UDP-glucose, UDP-galactose, etc. | 100% | nih.gov |

Molecular Basis of Observed Cellular Responses in In Vitro Studies

The molecular basis for the cellular impact of this compound is its function as a "subversive substrate" that can enter and disrupt key metabolic and biosynthetic pathways. nih.gov In vitro studies using purified enzymes have elucidated how FUDP-Gal and other FUDP-sugars interact with the enzymes of UDP-sugar metabolism.

A pivotal enzyme in this context is UDP-galactose 4-epimerase (GALE), which catalyzes the reversible interconversion of UDP-galactose to UDP-glucose, a crucial step in the Leloir pathway of galactose metabolism. creative-enzymes.comwikipedia.org In vitro kinetic assays have demonstrated that FUDP-sugars are effective substrates for GALE and other related enzymes. nih.gov The kinetic parameters (Km and Vmax) for FUDP-galactose with GALE are comparable to those of the natural substrate, UDP-galactose, indicating that the enzyme can process the fluorinated analog. nih.gov The mechanism of GALE involves the use of NAD+ as a cofactor to oxidize the C4 hydroxyl group of the galactose moiety, forming a 4-ketopyranose intermediate, which then allows for stereochemical inversion upon reduction by NADH. wikipedia.orgnih.gov The presence of the fluorine atom on the pyrimidine (B1678525) ring does not prevent FUDP-galactose from participating in this reaction. nih.gov

Table 2: In Vitro Kinetic Properties of FUDP-Sugars with Enzymes of UDP-Sugar Metabolism This interactive table presents data from in vitro assays comparing the substrate efficiency of fluorinated nucleotide sugars with their physiological counterparts.

| Enzyme | Substrate | Km (mM) | Relative Vmax (%) | Reference |

|---|---|---|---|---|

| UDP-glucose 4-epimerase | UDP-galactose | 0.05 | 100 | nih.gov |

| FUDP-galactose | 0.06 | 110 | nih.gov | |

| Galactose-1-phosphate uridylyltransferase | UDP-glucose | 0.20 | 100 | nih.gov |

| FUDP-glucose | 0.20 | 100 | nih.gov | |

| UDP-glucose dehydrogenase | UDP-glucose | 0.04 | 100 | nih.gov |

| FUDP-glucose | 0.10 | 50 | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of FUDP-Galactose, offering robust separation and compatibility with various sensitive detection methods.

HPLC methods are central to the isolation and quantification of nucleotide sugars like FUDP-Galactose. The development of a successful HPLC method involves careful optimization of stationary phases, mobile phases, and detector settings to achieve the desired resolution and sensitivity.

The development of a quantitative HPLC method for FUDP-Galactose requires a systematic approach to ensure accuracy, precision, and robustness. Given its structural similarity to uridine (B1682114) diphosphate (B83284) galactose (UDP-Galactose), methods developed for the latter serve as an excellent starting point. A key aspect of method validation is establishing linearity, which is the ability of the method to elicit test results that are directly proportional to the analyte concentration. For related compounds, calibration curves have shown good linear regression (R² ≥ 0.999) over a wide concentration range. mdpi.com

Precision, expressed as the relative standard deviation (RSD), is another critical parameter. For analogous compounds, intraday and interday precision values are typically required to be below 5% RSD. mdpi.com The sensitivity of the method is defined by the limit of detection (LOD) and the limit of quantification (LOQ). For similar nucleotide sugars analyzed by advanced HPLC techniques, LODs can be in the range of 0.50 to 0.70 ng·mL⁻¹, demonstrating the high sensitivity achievable. nih.gov Recovery studies are also essential to assess the accuracy of the method, with recovery rates between 98.3% and 103.6% being reported for comparable analyses. nih.gov

Table 1: Typical Validation Parameters for Quantitative HPLC Methods

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Indicates the correlation between concentration and detector response. |

| Precision (RSD) | < 5% | Measures the closeness of repeated measurements. |

| Accuracy (Recovery) | 95% - 105% | Measures the closeness of the measured value to the true value. |

| LOD/LOQ | Analyte-specific | The lowest concentration that can be reliably detected/quantified. |

The choice of HPLC column chemistry is paramount for achieving successful separation of FUDP-Galactose from other cellular components. Due to its polar and anionic nature, a variety of stationary phases can be employed.

Reversed-Phase (C18) Chromatography : While traditional C18 columns are the workhorses of HPLC, they often provide insufficient retention for highly polar molecules like FUDP-Galactose when used with standard aqueous-organic mobile phases. However, reversed-phase ion-pair chromatography, where an ion-pairing agent is added to the mobile phase, can be used to enhance retention and achieve separation. researchgate.net An Atlantis dC18 column, for instance, has been successfully used for the separation of the related compound 5-fluorouracil (B62378) and its metabolites. nih.gov

Mixed-Mode Chromatography : Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are particularly well-suited for analyzing sugar phosphates. A Newcrom B column, which contains both hydrophobic chains and anionic ion-pairing groups, can effectively retain and separate UDP-galactose using a simple mobile phase of acetonitrile and water with an ammonium formate buffer. sielc.com This approach offers a powerful tool for FUDP-Galactose analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent alternative for retaining and separating very polar compounds. Columns like BEH amide are specifically designed for this purpose and have been used for the analysis of nucleotide sugars. nih.gov The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer, which promotes the partitioning of the polar analyte into the water-enriched layer on the stationary phase surface.

Table 2: Comparison of HPLC Column Chemistries for FUDP-Galactose Analysis

| Column Chemistry | Separation Principle | Advantages for FUDP-Galactose | Typical Mobile Phase |

|---|---|---|---|

| Reversed-Phase C18 (with Ion-Pairing) | Hydrophobic interactions and ion-pairing | Good resolution, widely available | Acetonitrile/Water with ion-pairing agent |

| Mixed-Mode (e.g., Newcrom B) | Hydrophobic and ion-exchange interactions | Excellent retention and selectivity | Acetonitrile/Water with buffer (e.g., ammonium formate) sielc.com |

| HILIC (e.g., BEH Amide) | Partitioning into an adsorbed water layer | Superior retention for highly polar compounds | High organic content (e.g., >70% Acetonitrile) with aqueous buffer nih.gov |

Following chromatographic separation, sensitive and specific detection is required. For FUDP-Galactose, both ultraviolet (UV) detection and charged aerosol detection (CAD) are highly applicable.

The 5-fluorouracil moiety in FUDP-Galactose contains a pyrimidine (B1678525) ring, which is a strong chromophore that absorbs light in the low UV region. This intrinsic property allows for direct detection without the need for derivatization. The maximum absorption wavelength (λmax) for 5-fluorouracil is consistently reported to be around 265-266 nm. nih.govsielc.comresearchgate.netglobalresearchonline.net Therefore, setting the UV detector to this wavelength provides high sensitivity and selectivity for FUDP-Galactose and related compounds containing the 5-fluorouracil base. The analysis of the parent compound, UDP-galactose, also utilizes detection in the low UV range at 265 nm. sielc.com

Charged Aerosol Detection (CAD) is a universal detection method that provides a nearly uniform response for any non-volatile and many semi-volatile analytes, independent of their chemical structure. thermofisher.com This makes it an ideal tool for the comprehensive profiling of samples where FUDP-Galactose is present alongside other compounds that may lack a UV chromophore, such as other sugars or lipids.

The CAD process involves nebulizing the column eluent, drying the resulting aerosol to form analyte particles, and then charging these particles before they are measured by a sensitive electrometer. mdpi.com The signal is directly proportional to the mass of the analyte. CAD has been successfully applied to the analysis of UDP-galactose, demonstrating its suitability for this class of compounds. sielc.com It offers advantages over other universal detectors like refractive index (RI) or evaporative light scattering detectors (ELSD) in terms of sensitivity, dynamic range, and consistency of response. thermofisher.com

Spectroscopic Detection Methods

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique used to track the movement of a compound through a metabolic pathway or biological system. wikipedia.org By replacing one or more atoms of a molecule with their isotope, researchers can follow the labeled molecule and its metabolites. wikipedia.org

Isotopic labeling with Carbon-14 ([¹⁴C]) and Fluorine-19 ([¹⁹F]) provides a robust framework for tracing the metabolic pathway of 5-Fluorouridine (B13573) 5'-diphosphate galactose (5-FUDP-galactose). The principles for these studies are derived from extensive research on its parent compound, 5-fluorouracil (5-FU).

Carbon-14 ([¹⁴C]) Labeling: By synthesizing 5-FUDP-galactose with a ¹⁴C label within the uracil (B121893) ring, researchers can track the distribution and transformation of the entire nucleotide sugar molecule. nih.gov This radiolabeling technique allows for the quantitative measurement of the compound and its derivatives in various biological samples, including cell extracts and tissues. nih.govnih.gov For example, studies using [6-¹⁴C]5-FU have been instrumental in determining its metabolic fate, including excretion patterns and tissue distribution. nih.gov A similar approach with ¹⁴C-labeled 5-FUDP-galactose would enable scientists to monitor its incorporation into complex carbohydrates or its degradation into smaller metabolites.

Fluorine-19 ([¹⁹F]) Labeling: The fluorine atom at the 5-position of the uracil ring serves as a natural isotopic label, as ¹⁹F is the only stable isotope of fluorine and is 100% abundant. wikipedia.org This intrinsic label is not radioactive and can be detected with high sensitivity using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the non-invasive monitoring of the parent compound and all of its fluorinated metabolites in real-time, both in vitro and in vivo. wikipedia.orgnih.gov The distinct chemical environment of the fluorine atom in different metabolites results in unique signals in the ¹⁹F NMR spectrum, enabling their unambiguous identification and quantification. huji.ac.ilnih.gov

Table 1: Illustrative Applications of Isotopic Labeling in Metabolic Tracing of 5-FUDP-galactose

| Isotope Label | Label Position | Research Application | Detection Method | Potential Findings |

| Carbon-14 ([¹⁴C]) | Uracil ring or Galactose moiety | Tracing the complete molecular backbone | Scintillation counting, Autoradiography | Quantifying incorporation into glycoconjugates; identifying catabolic products. |

| Fluorine-19 ([¹⁹F]) | Uracil ring (C5 position) | Identifying all fluorinated metabolites | ¹⁹F NMR Spectroscopy | Real-time tracking of metabolic conversion (e.g., to 5-FUDP-glucose); mechanistic studies. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical tool for studying fluorinated compounds like 5-FUDP-galactose at an atomic level. nih.gov ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which provides excellent signal dispersion. wikipedia.orghuji.ac.il

In the context of 5-FUDP-galactose, ¹⁹F NMR can be used to:

Identify Metabolites: The conversion of 5-FUDP-galactose to other fluorinated compounds, such as 5-FUDP-glucose by the enzyme UDP-galactose 4-epimerase, can be directly observed. Each compound will have a distinct ¹⁹F chemical shift, allowing for clear identification. nih.gov Studies on 5-FU have successfully used this method to identify metabolites like α-fluoro-β-alanine (FBALA) and various fluoronucleotides. nih.gov

Probe Enzyme-Substrate Interactions: Changes in the ¹⁹F chemical shift upon binding of 5-FUDP-galactose to an enzyme can provide information about the binding event and the chemical environment of the fluorine atom within the active site. biophysics.org

Determine Reaction Kinetics: By acquiring spectra over time, the rate of disappearance of the 5-FUDP-galactose signal and the appearance of metabolite signals can be monitored to determine enzymatic reaction kinetics non-invasively.

NMR studies can also involve other nuclei. For instance, ¹³C and ¹⁵N labeling can be used in conjunction with NMR to probe specific sites on the molecule and understand the electronic changes that occur during enzymatic catalysis. nih.gov

Enzymatic Assays for Kinetic and Functional Characterization

To understand how 5-FUDP-galactose interacts with enzymes, particularly those involved in galactose metabolism like UDP-galactose 4-epimerase (GALE), specific enzymatic assays are employed. medcraveonline.com

In vitro kinetic assays are performed to determine key enzymatic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov A common method for assaying GALE activity is a coupled enzymatic assay. medcraveonline.commdpi.com

The assay proceeds in two steps:

Epimerase Reaction: The epimerase (GALE) catalyzes the conversion of the substrate (e.g., 5-FUDP-galactose) to its product (5-FUDP-glucose). medcraveonline.com

Dehydrogenase Reaction: The product, UDP-glucose (or its fluorinated analogue), is then used as a substrate by a "coupling" enzyme, UDP-glucose dehydrogenase (UDPGDH). This enzyme oxidizes UDP-glucose to UDP-glucuronic acid, a reaction that requires the cofactor NAD⁺ and reduces it to NADH. mdpi.commedcraveonline.com

The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer. medcraveonline.commdpi.com By varying the concentration of 5-FUDP-galactose and measuring the initial reaction rates, a Michaelis-Menten plot can be generated to calculate the Kₘ and Vₘₐₓ values. These values provide insight into the enzyme's affinity for the fluorinated substrate and its efficiency in catalyzing the reaction compared to the natural substrate, UDP-galactose. nih.gov

Table 2: Hypothetical Kinetic Parameters for UDP-galactose 4-epimerase (GALE)

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Relative Efficiency (Vₘₐₓ/Kₘ) |

| UDP-galactose (Natural) | 50 | 10.0 | 0.20 |

| 5-FUDP-galactose | 150 | 2.5 | 0.017 |

The catalytic mechanism of GALE involves the formation of a transient 4'-keto-hexopyranose intermediate and the reduction of the enzyme-bound NAD⁺ to NADH. nih.govmedcraveonline.com Substrate trapping experiments are designed to isolate or detect such short-lived intermediates to elucidate the reaction mechanism.

While direct trapping is challenging, the principle can be applied by using substrate analogs or modified enzymes that slow down or halt the reaction at the intermediate stage. For GALE, this could involve:

Use of Substrate Analogs: Synthesizing an analog of 5-FUDP-galactose that can form the keto-intermediate but is slow to be reduced could allow for its accumulation and detection.

Site-Directed Mutagenesis: Modifying key amino acid residues in the enzyme's active site, such as the tyrosine residue (Tyr149) that acts as the general base, can impair the catalytic cycle and potentially lead to the accumulation of the [Enzyme-NADH-intermediate] complex. nih.gov

Rapid Quench Techniques: The enzymatic reaction can be initiated and then rapidly stopped ("quenched") at very short time intervals. The reaction mixture can then be analyzed for the presence of the intermediate, often using mass spectrometry or chromatography.

These experiments are crucial for confirming the proposed reaction mechanism and understanding how the fluorine substitution in 5-FUDP-galactose might affect the stability or reactivity of the catalytic intermediate. nih.govmedcraveonline.com

Cell Culture Models for Metabolite Profiling

Cell culture models provide a controlled environment to study the intracellular metabolism of 5-FUDP-galactose and profile its resulting metabolites. biocrates.com This approach helps to understand how the compound is processed within a living cell, identifying the enzymes involved and the downstream metabolic products. nih.gov

A typical workflow for metabolite profiling in cell culture involves several key steps:

Incubation: A specific cell line (e.g., human fibroblasts, cancer cells) is cultured and incubated with 5-FUDP-galactose or a labeled precursor like [¹³C]-galactose. nih.govnih.gov

Metabolism Quenching: After a set period, metabolic activity is abruptly halted. This is commonly achieved by rapidly washing the cells and adding an ice-cold solvent like methanol, which instantly denatures the enzymes. nih.gov

Metabolite Extraction: Intracellular metabolites are extracted from the cells, often using a solvent system (e.g., methanol/water/chloroform) to separate polar metabolites from lipids and other cellular components. nih.gov

Analysis: The extracted metabolites are analyzed using highly sensitive analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govmdpi.com These methods separate the complex mixture of metabolites and provide precise mass information that allows for their identification and quantification.

Using this methodology, researchers can compare the metabolite profiles of cells treated with 5-FUDP-galactose to untreated control cells. researchgate.net This can reveal the formation of new fluorinated compounds, changes in the levels of endogenous metabolites, and provide a comprehensive picture of the metabolic impact of 5-FUDP-galactose on cellular pathways. nih.govmdpi.com

Use of Hepatoma Cell Lines (e.g., AS-30D) for FUDP-Sugar Studies

Hepatoma cell lines, such as the AS-30D rat hepatoma line, serve as robust models for studying the metabolism of fluorinated pyrimidines and their subsequent conversion into nucleotide sugars. Research in this area has demonstrated that these cells can effectively process 5-fluorouridine into a variety of 5-fluorouridine diphospho (FUDP) sugars, mirroring the metabolic pathways of their natural uridine diphospho (UDP) sugar counterparts. nih.gov

Detailed Research Findings: In studies using cultured AS-30D hepatoma cells, the administration of 5-fluoro[14C]uridine led to its conversion into several FUDP-sugars. nih.gov These included FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine, with trace amounts of FUDP-glucuronate also detected through high-performance liquid chromatography (HPLC) analysis. nih.gov

Further in vitro enzymatic assays were performed to evaluate FUDP-sugars as substrates for key enzymes in UDP-sugar metabolism. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined for several enzymes. The findings indicated that FUDP-sugars could effectively substitute for UDP-sugars, with Km and Vmax values falling within a comparable range for reactions catalyzed by UDP-glucose 4-epimerase, galactose-1-phosphate uridylyltransferase, and UDP-glucose pyrophosphorylase, among others. nih.gov This demonstrates that while the formation of FUDP-sugars in intact cells is limited, they are viable substrates for the enzymatic machinery that typically processes UDP-sugars. nih.gov

| Precursor (5 µM) | Triphosphate Formed | Relative Diphospho-Sugar Synthesis |

|---|---|---|

| [14C]uridine | UTP | 100% |

| 5-fluoro[14C]uridine | FUTP | 14% |

| Enzyme | Substrate | Kinetic Parameter Comparison (Km and Vmax) |

|---|---|---|

| UDP-glucose 4-epimerase | FUDP-glucose / FUDP-galactose | Comparable to UDP-glucose / UDP-galactose |

| Galactose-1-phosphate uridylyltransferase | FUDP-glucose | Comparable to UDP-glucose |

| UDP-glucose pyrophosphorylase | FUTP | Comparable to UTP |

| Glycogen (B147801) synthase | FUDP-glucose | Comparable to UDP-glucose |

| UDP-glucose dehydrogenase | FUDP-glucose | Comparable to UDP-glucose |

Fibroblast Models for Galactose Metabolite Profiling

Fibroblast cell lines, particularly primary dermal fibroblasts from human subjects, are invaluable for investigating galactose metabolism, especially in the context of metabolic disorders like galactosemia. nih.govsemanticscholar.orgamsterdamumc.nl These models allow for detailed profiling of intracellular metabolites and help elucidate the biochemical consequences of enzymatic defects or metabolic stress.

Detailed Research Findings: A key technique involves altering the culture medium to force a shift in cellular energy metabolism. By replacing glucose with galactose in the culture medium, fibroblasts are compelled to rely more on mitochondrial oxidative phosphorylation rather than glycolysis for energy. nih.govmdpi.com This "galactose stress" condition is particularly useful for exposing subtle mitochondrial dysfunctions and for studying the cell's capacity to metabolize galactose. nih.govmdpi.com

Metabolic profiling studies on human skin fibroblasts under galactose stress have successfully used techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to rapidly profile a wide range of intracellular metabolites. nih.gov One such study identified and quantified 41 metabolites, revealing distinct metabolic signatures that could separate cells with mitochondrial defects from healthy controls. nih.gov

Furthermore, fibroblast models are used for specific galactose metabolite profiling (GMP) to determine residual metabolic capacity in patients with galactosemia. amsterdamumc.nl In these methods, fibroblasts are incubated with [U-13C]-labeled galactose, and the resulting labeled metabolites, including [U13C]-galactose-1-phosphate (Gal-1-P) and [13C6]-uridine diphosphate-galactose (UDP-galactose), are quantified. amsterdamumc.nl This approach has proven sensitive enough to distinguish between fibroblasts from healthy controls, patients with classic galactosemia, and those with variant forms of the disorder based on the levels of these key metabolites. amsterdamumc.nl For example, fibroblasts from patients with variant galactosemia showed lower levels of [U13C]-Gal-1-P and higher levels of [13C6]-UDP-galactose compared to cells from classic galactosemia patients, reflecting differences in their residual enzyme function. amsterdamumc.nl

| Cell Type | [U13C]-Galactose-1-Phosphate Level | [13C6]-UDP-galactose Level | Key Finding |

|---|---|---|---|

| Healthy Control | Low | High | Efficient conversion through the Leloir pathway. |

| Classic Galactosemia Patient | High | Low | Significant block in the metabolic pathway, leading to substrate accumulation. |

| Variant Galactosemia Patient | Intermediate | Intermediate | Demonstrates residual metabolic capacity compared to classic galactosemia. |

Research Applications and Models for Mechanistic Understanding

In Vitro Cell-Based Research Models

Cell-based models are fundamental for dissecting the molecular pathways affected by fluorinated pyrimidines at a cellular level.

The intracellular formation of fluorinated nucleotide sugars like FUDP-Galactose is a consequence of the metabolic activation of 5-fluorouracil (B62378) (5-FU). nih.gov 5-FU is an antimetabolite drug that, once inside a cell, undergoes a series of enzymatic conversions to produce several active cytotoxic nucleotides. nih.govresearchgate.net The primary pathways involve its conversion to 5-fluorouridine (B13573) monophosphate (FUMP), which is subsequently phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and then to 5-fluorouridine triphosphate (FUTP). researchgate.netclinpgx.org

The formation of FUDP-Galactose would theoretically occur via the enzyme UDP-galactose pyrophosphorylase (UGP), which typically catalyzes the reaction between UTP and galactose-1-phosphate to form UDP-galactose. In the presence of fluorinated precursors, the cell can produce 5-FUTP, which can then potentially be used by other enzymes. While the direct synthesis of FUDP-Galactose is not extensively documented, the formation of its parent compound, 5-FUTP, is well-established in various cancer cell lines. nih.govresearchgate.net The incorporation of 5-FUTP into RNA is a key mechanism of 5-FU's cytotoxicity, leading to disruptions in RNA processing and function. nih.govresearchgate.netpatsnap.com

Studies in 5-FU-resistant colon cancer cell lines have shown that even resistant cells metabolize 5-FU, leading to S-phase arrests and the activation of DNA damage response pathways. nih.gov The effects of these metabolites are studied in various cell lines, including human cervical cancer cells (NHIK 3025) and isolated rat hepatocytes, to understand their impact on cellular metabolism. nih.gov

The journey of fluorinated pyrimidines begins with their transport into the cell. 5-FU, a structural analog of uracil (B121893), readily enters cells using the same facilitated diffusion transport mechanisms as its natural counterpart. mdpi.com Once inside, it is metabolized into three main active compounds: 5-fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP), 5-fluorouridine-5′-triphosphate (FUTP), and 5-fluoro-2′-deoxyuridine-5′-triphosphate (FdUTP). patsnap.commdpi.com

The intracellular metabolism is a complex network of enzymatic reactions. researchgate.net A significant portion of administered 5-FU is catabolized (broken down), primarily by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). clinpgx.orgumk.pl The anabolic (activation) pathways, however, lead to the cytotoxic metabolites. researchgate.net The study of this metabolism is crucial, as alterations in these pathways can lead to drug resistance. nih.gov For instance, research in colon cancer cell lines showed that while some metabolic genes were altered in the parent cell line upon 5-FU exposure, different sets of genes related to amino acid and nucleotide metabolism were affected in resistant cell lines. nih.gov

Interestingly, studies have also shown that fluoropyrimidines can influence the cellular uptake of other essential molecules. In both human NHIK 3025 cells and isolated rat hepatocytes, pre-incubation with 5-FU led to a significant increase in the uptake and phosphorylation of thiamin. nih.gov

Table 1: Key Intracellular Metabolites of 5-Fluorouracil and Their Functions

| Metabolite | Abbreviation | Function | Reference(s) |

| 5-Fluorouridine Monophosphate | FUMP | Precursor to FUDP and FUTP. | researchgate.netclinpgx.org |

| 5-Fluorouridine Diphosphate | FUDP | Intermediate in the formation of FUTP. | clinpgx.org |

| 5-Fluorouridine Triphosphate | FUTP | Incorporated into RNA, disrupting its synthesis and function. | nih.govresearchgate.netpatsnap.com |

| 5-Fluoro-2'-deoxyuridine Monophosphate | FdUMP | Potent inhibitor of thymidylate synthase (TS), blocking DNA synthesis. | nih.govpatsnap.commdpi.com |

| 5-Fluoro-2'-deoxyuridine Triphosphate | FdUTP | Incorporated into DNA, causing DNA damage and instability. | nih.govresearchgate.net |

In Vivo Non-Human Animal Models

To understand the systemic effects, distribution, and metabolic fate of fluoropyrimidines, researchers utilize non-human animal models, predominantly rodents.

Rodent models are essential for studying the effects of fluoropyrimidine metabolites in a whole-organism context. nih.gov Studies in rats have investigated the impact of 5-FU on vital organs. nih.gov One such study using a clinical dosing protocol in healthy rats revealed that 5-FU treatment resulted in histological damage, biochemical changes, and inflammatory responses in the liver, kidneys, and lungs. nih.gov Specifically, the liver of treated animals showed increased steatosis (fatty liver), while the kidneys exhibited biochemical alterations, and the lungs showed signs of oxidative stress. nih.gov

The first-pass metabolism, which is the initial breakdown of a drug in the liver and gut wall before it reaches systemic circulation, has been studied in rats to understand the bioavailability of orally administered 5-FU. oup.com These studies revealed that both the liver and the intestinal mucosa are major sites of extensive first-pass metabolism, which helps explain its low bioavailability when taken orally. oup.com Other research in rodent models has focused on the antitumor efficacy of 5-FU and its prodrugs. For example, 5'-deoxy-5-fluorouridine was shown to be a more effective and less toxic antitumor agent than other tested fluoropyrimidines in Ehrlich ascites tumor cells in mice. researchgate.net

Understanding where a drug and its metabolites travel and accumulate in the body is critical. Murine studies have shown that 5-FU distributes to various tissues, including the bone marrow, brain, intestine, kidney, liver, and lung. researchgate.net The route of administration can significantly affect this distribution. researchgate.net For example, applying 5-FU directly to the liver surface in rats resulted in high local concentrations with very low levels in the plasma and other tissues, suggesting a potential strategy to reduce systemic side effects. nih.gov

Pharmacokinetic studies in rats, which track the concentration of a drug over time, have been used to investigate interactions between 5-FU and other substances. mdpi.com In one study, co-administration of a high dose of a traditional Chinese medicine formula with 5-FU was found to extend the residence time and increase the volume of distribution of 5-FU in rats. mdpi.com The distribution of 5-FU within tumors has also been analyzed in murine models of pancreatic cancer, showing that it accumulates less in hypoxic (low oxygen) regions of the tumor. plos.org

Table 2: Summary of 5-Fluorouracil Tissue Distribution Findings in Rodent Models

| Animal Model | Tissue | Finding | Reference(s) |

| Mice | General | Distributed to cerebrospinal fluid, bone marrow, brain, intestine, kidney, liver, lung, lymph, and muscle. | researchgate.net |

| Rats | Liver | Significantly higher concentrations with a specific carrier solution (HAES-steri) at multiple time points. | nih.gov |

| Rats | Kidney, Spleen, Heart | After intravenous administration, 5-FU distributed mainly to the kidney, with lower concentrations in the liver. | nih.gov |

| Rats | Gastric, Colon, Lung | Significantly higher concentrations with a specific carrier solution at certain time points. | nih.gov |

| Mice (Pancreatic Cancer) | Tumor | Accumulation was lower in hypoxic regions of the tumor. | plos.org |

Mechanistic Probes in Enzyme Function and Glycobiology Research

Fluorinated analogs of natural nucleotide sugars, such as FUDP-Galactose, serve as powerful tools, or "mechanistic probes," for investigating the function of enzymes involved in carbohydrate metabolism (glycobiology). nih.gov These probes can help elucidate enzyme reaction mechanisms, often by acting as inhibitors or alternative substrates. nih.gov

For example, Uridine (B1682114) 5'-diphosphate-5-fluorogalactopyranose (UDP-5F-Galp), a close analog of FUDP-Galactose, was synthesized and used to study the enzyme UDP-galactopyranose mutase (UGM). nih.gov The study found that UGM processed this fluorinated probe, leading to its hydrolysis. nih.gov The detection of specific intermediates supported the proposed catalytic mechanism of the enzyme and provided a new direction for designing mechanism-based inhibitors. nih.gov Similarly, Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) was used to probe the enzyme β-1,4-galactosyltransferase. nih.gov It acted as a competitive inhibitor, and the results supported a reaction mechanism involving a transition state with significant carbocation character at the anomeric carbon. nih.gov

The galactose moiety itself is significant in glycobiology research. Galactose-based fluorescent probes have been developed to target liver cells, which overexpress asialoglycoprotein receptors (ASGPR) that specifically recognize galactose. rsc.org This targeting strategy allows for the specific delivery of probes to hepatocytes to monitor biomarkers of liver disease. rsc.org Furthermore, enzymes that process galactose-containing molecules, like β-galactosidase, are important biomarkers for conditions such as cell senescence and certain cancers, making them targets for enzyme-activated fluorescent probes. rsc.orgdrugtargetreview.com The study of fucose, a deoxy-sugar structurally related to galactose, and its incorporation into glycans also provides context for the importance of nucleotide sugar metabolism in cellular function and disease. oup.comnih.gov

Elucidating Mechanisms of Uridine Diphosphate (UDP)-Sugar Interconversion

The interconversion between UDP-galactose and UDP-glucose is a critical step in galactose metabolism and the biosynthesis of numerous glycoconjugates. This reversible reaction is catalyzed by the enzyme UDP-galactose 4-epimerase (GALE), a key enzyme in the Leloir pathway. wikipedia.orgabcam.com FUDP-Gal has proven to be an effective tool for studying the mechanism of GALE and other related enzymes.

Mechanism of UDP-galactose 4-epimerase (GALE):

The catalytic cycle of GALE involves the transient reduction of a tightly bound NAD+ cofactor. wikipedia.org The process can be summarized in the following steps:

Binding of the UDP-sugar substrate (e.g., UDP-galactose).

Oxidation of the sugar at the C4 position by NAD+, forming a 4'-ketopyranose intermediate and NADH. wikipedia.orgnih.gov

Rotation of the 4'-keto intermediate within the active site.

Reduction of the intermediate by NADH on the opposite face of the sugar ring, resulting in the epimerized product (e.g., UDP-glucose). wikipedia.org

Utility of 5-Fluorouridine 5'-diphosphate galactose in Mechanistic Studies:

In vitro studies have demonstrated that FUDP-sugars, including FUDP-galactose, are competent substrates for several enzymes of UDP-sugar metabolism. nih.gov Specifically, for UDP-glucose 4-epimerase, the kinetic parameters (Km and Vmax) for FUDP-galactose are comparable to those of the natural substrate, UDP-galactose. nih.gov This indicates that the fluorine substitution on the uracil ring does not significantly hinder the binding or turnover by the enzyme.

By using FUDP-Gal as a substrate, researchers can probe the electronic and steric requirements of the GALE active site. The fluorine atom, being highly electronegative, can alter the electronic properties of the uracil ring, which may influence the binding affinity and the kinetics of the enzymatic reaction. Any observed differences in the processing of FUDP-Gal compared to UDP-galactose can provide valuable information about the enzyme's active site architecture and the catalytic mechanism.

Furthermore, fluorinated analogs are often used to stabilize reaction intermediates or to act as inhibitors, allowing for detailed structural and mechanistic analyses. For instance, studies with other fluorinated sugar analogs have been instrumental in supporting a glycosidic cleavage transition state with sp2 character for glycosyltransferases. nih.gov Although direct inhibitory studies with FUDP-Gal on GALE are not extensively documented, its role as a substrate analog provides a powerful means to investigate the enzyme's function.

Table 1: Enzymes in UDP-Sugar Metabolism Acting on FUDP-Sugars This table is based on data from in vitro enzyme assays.

| Enzyme | FUDP-Sugar Substrate(s) | Kinetic Parameter Comparison to UDP-Sugar |

|---|---|---|

| UDP-glucose pyrophosphorylase | FUDP-glucose | Comparable Km and Vmax |

| Galactose-1-phosphate uridylyltransferase | FUDP-galactose | Comparable Km and Vmax |

| UDP-glucose 4-epimerase | FUDP-galactose, FUDP-glucose | Comparable Km and Vmax |

| UDP-N-acetylglucosamine 2-epimerase | FUDP-N-acetylglucosamine | Comparable Km and Vmax |

| Glycogen (B147801) synthase | FUDP-glucose | Comparable Km and Vmax |

| UDP-glucose dehydrogenase | FUDP-glucose | Comparable Km and Vmax |

Investigating Roles in Polysaccharide Biosynthesis and Nucleotide Sugar Metabolism in Model Organisms

The biosynthesis of polysaccharides is fundamental for cellular structure, energy storage, and cell-cell communication. UDP-sugars are the activated donors for the monosaccharides that constitute these complex carbohydrates. FUDP-Gal serves as an excellent tool to trace and perturb these biosynthetic pathways in various model organisms.

Metabolism in Hepatoma Cells:

Probing Polysaccharide Biosynthesis in Bacteria:

In bacteria, UDP-galactose is a crucial precursor for the synthesis of cell surface polysaccharides like lipopolysaccharide (LPS) and exopolysaccharides (EPS).

Escherichia coli and Salmonella enterica : In these gram-negative bacteria, the Leloir pathway is the primary route for galactose metabolism and the production of UDP-galactose. mdpi.com Deletion of the galE gene, which encodes UDP-galactose 4-epimerase, leads to a block in the conversion of UDP-glucose to UDP-galactose. mdpi.com This results in the production of truncated LPS molecules that lack galactose residues, highlighting the essential role of GALE in LPS biosynthesis. The introduction of FUDP-Gal into such mutant strains could be a powerful strategy to investigate the substrate specificity of the galactosyltransferases involved in LPS assembly and to potentially track the incorporation of the fluorinated sugar into the polysaccharide chain.